molecular formula C9H7BrO3S B12983042 5-Bromo-3-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide

5-Bromo-3-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide

Cat. No.: B12983042
M. Wt: 275.12 g/mol
InChI Key: YJOBTQLVGJQXIB-UHFFFAOYSA-N
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Description

5-Bromo-3-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide: is an organosulfur compound with the molecular formula C₉H₇BrO₃S. It is a derivative of benzo[b]thiophene, a class of compounds known for their diverse applications in pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide can be achieved through various methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the formation of the benzothiophene scaffold from easily available precursors . Another method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides, which affords high yields and excellent enantioselectivities .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes like TNF-α converting enzyme by binding to the active site and preventing substrate access . The compound’s sulfone group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7BrO3S

Molecular Weight

275.12 g/mol

IUPAC Name

(5-bromo-1,1-dioxo-1-benzothiophen-3-yl)methanol

InChI

InChI=1S/C9H7BrO3S/c10-7-1-2-9-8(3-7)6(4-11)5-14(9,12)13/h1-3,5,11H,4H2

InChI Key

YJOBTQLVGJQXIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2(=O)=O)CO

Origin of Product

United States

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